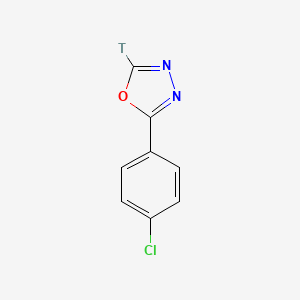
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atomsOxadiazoles are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- typically involves the cyclization of acylthiosemicarbazide derivatives. One common method includes the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the desired oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorophenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Biology: In biological research, the compound is used to study enzyme inhibition, protein interactions, and cellular pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), leading to the disruption of cellular processes and inhibition of cancer cell proliferation . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole-2-thione derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring.
1,3,4-Oxadiazole-2-amines: These compounds have an amino group instead of a thione group, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is unique due to its specific combination of the oxadiazole ring and the 4-chlorophenyl group. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-tritio-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H/i5T |
InChI-Schlüssel |
AYUDXVQMLKGODN-XHHURNKPSA-N |
Isomerische SMILES |
[3H]C1=NN=C(O1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


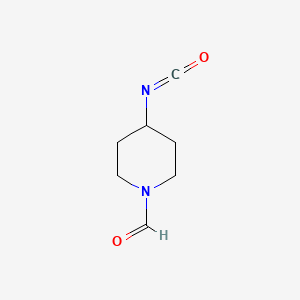
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
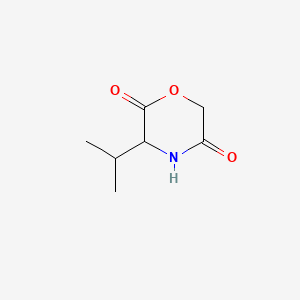
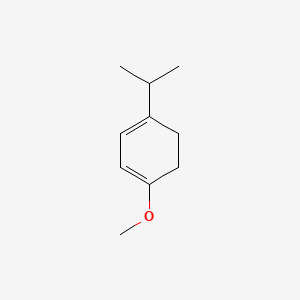
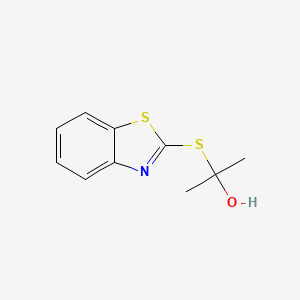
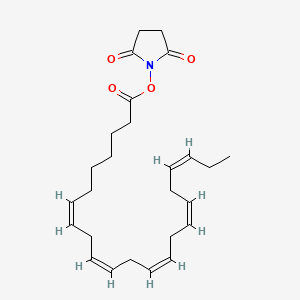
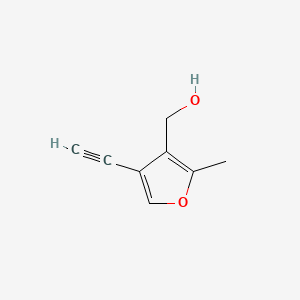
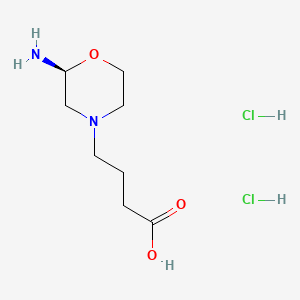
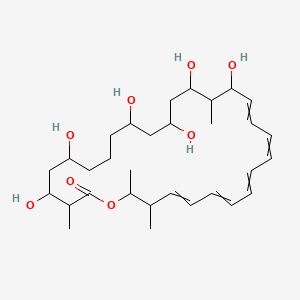
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
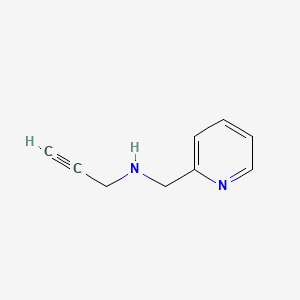
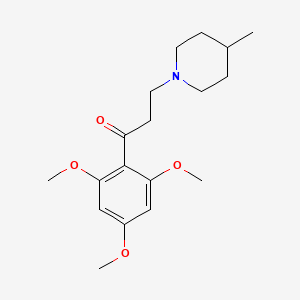

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
